REACTION_CXSMILES
|
[Br:1]Br.[OH:3][C:4]1[CH:8]=[C:7]([CH3:9])[S:6][C:5]=1[C:10]([O:12][CH3:13])=[O:11]>C(O)(=O)C>[Br:1][C:8]1[C:4]([OH:3])=[C:5]([C:10]([O:12][CH3:13])=[O:11])[S:6][C:7]=1[CH3:9]
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Name
|
|
Quantity
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4.6 g
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Type
|
reactant
|
Smiles
|
BrBr
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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OC1=C(SC(=C1)C)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
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ice water
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Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the precipitate is filtered off
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Type
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WASH
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Details
|
rinsed with water, with aqueous sodium thiosulfate, again with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methyl t-butyl ether
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1C)C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |